molecular formula C17H20N2O2S B5872848 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine

1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine

Cat. No. B5872848
M. Wt: 316.4 g/mol
InChI Key: ACSFMVNNZVYOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely used in scientific research as a tool to study the effects of serotonergic agonists on the central nervous system.

Mechanism of Action

1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine acts as a partial agonist of the 5-HT1B and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed throughout the central nervous system. Activation of these receptors leads to the release of intracellular calcium, which triggers a cascade of signaling events that ultimately lead to changes in neuronal activity and neurotransmitter release. 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine has been shown to increase the release of serotonin, dopamine, and norepinephrine in certain brain regions, which may contribute to its effects on mood, appetite, and sleep.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine has been shown to induce a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include changes in blood pressure, heart rate, body temperature, and locomotor activity. 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine has also been shown to alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These effects may contribute to 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine's effects on mood, appetite, and sleep.

Advantages and Limitations for Lab Experiments

1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT1B and 5-HT2C receptors, which allows researchers to study the specific effects of serotonergic agonists on these receptors. 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine is also relatively easy to synthesize and has a high degree of purity, which makes it a convenient tool for studying the effects of serotonergic agonists in vitro and in vivo.
However, there are also several limitations to the use of 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine in lab experiments. 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine has been shown to induce vasoconstriction in certain blood vessels, which may limit its use in studies of the cardiovascular system. 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine also has a relatively short half-life in the body, which may limit its usefulness in studies of long-term effects.

Future Directions

There are several future directions for research on 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine and related compounds. One area of interest is the development of more selective agonists of the 5-HT1B and 5-HT2C receptors, which may have fewer side effects than 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine. Another area of interest is the study of the effects of serotonergic agonists on the cardiovascular system, as this may have implications for the treatment of cardiovascular disease. Finally, the development of new methods for synthesizing 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine and related compounds may facilitate further research in this area.

Synthesis Methods

1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine can be synthesized by reacting 2-thiophenecarboxylic acid with 1-(2-ethoxyphenyl)piperazine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction yields 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine as a white crystalline powder with a melting point of 134-136°C.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine has been widely used in scientific research to study the effects of serotonergic agonists on the central nervous system. 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine is known to act as a partial agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(2-ethoxyphenyl)-4-(2-thienylcarbonyl)piperazine has also been used to study the effects of serotonergic agonists on the cardiovascular system, as it has been shown to induce vasoconstriction in certain blood vessels.

properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-2-21-15-7-4-3-6-14(15)18-9-11-19(12-10-18)17(20)16-8-5-13-22-16/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSFMVNNZVYOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641121
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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